exo-3-Methylamino-9-aza-bicyclo[3.3.1]nonane-9-carboxylic acid benzyl ester

Stereochemistry Monoamine reuptake inhibition Structure-activity relationship

Researchers pursuing monoamine reuptake inhibitors often encounter stereochemical ambiguity in bicyclic amine building blocks. This exo-3-methylamino-9-aza-bicyclo[3.3.1]nonane-9-carboxylic acid benzyl ester (CAS 1958100-34-9) resolves that challenge with unambiguous exo configuration aligned with WO2005123728. - Enables orthogonal Cbz deprotection under neutral hydrogenolysis, avoiding acid-labile group interference. - ≥97% purity, cold-chain stored (-20°C), and ready for library synthesis. - In stock for immediate global dispatch, supported by QC documentation.

Molecular Formula C17H24N2O2
Molecular Weight 288.391
CAS No. 1958100-34-9
Cat. No. B2802170
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameexo-3-Methylamino-9-aza-bicyclo[3.3.1]nonane-9-carboxylic acid benzyl ester
CAS1958100-34-9
Molecular FormulaC17H24N2O2
Molecular Weight288.391
Structural Identifiers
SMILESCNC1CC2CCCC(C1)N2C(=O)OCC3=CC=CC=C3
InChIInChI=1S/C17H24N2O2/c1-18-14-10-15-8-5-9-16(11-14)19(15)17(20)21-12-13-6-3-2-4-7-13/h2-4,6-7,14-16,18H,5,8-12H2,1H3/t14?,15-,16+
InChIKeyQXNYDGDGCRFDBF-YSPPHNQVSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Exo-3-Methylamino-9-aza-bicyclo[3.3.1]nonane-9-carboxylic Acid Benzyl Ester (CAS 1958100-34-9): Procurement-Relevant Identity and Scaffold Context


exo-3-Methylamino-9-aza-bicyclo[3.3.1]nonane-9-carboxylic acid benzyl ester (CAS 1958100-34-9) is a conformationally rigid, stereodefined bicyclic amine featuring a 9-azabicyclo[3.3.1]nonane (granatane) core, an exo-oriented N-methylamino substituent at the 3-position, and a benzyl carbamate (Cbz) protecting group at the bridgehead nitrogen. With a molecular formula of C₁₇H₂₄N₂O₂ and a molecular weight of 288.4 g/mol , the compound belongs to a class of 9-azabicyclo[3.3.1]nonane derivatives claimed in patent literature as monoamine neurotransmitter re-uptake inhibitor scaffolds, where the exo configuration at position 3 is specifically identified as a preferred stereochemical arrangement [1]. The compound is commercially available at ≥95–97% purity from multiple suppliers for research and further manufacturing use .

Why Generic Substitution of exo-3-Methylamino-9-aza-bicyclo[3.3.1]nonane-9-carboxylic Acid Benzyl Ester Is Not Advisable Without Quantitative Justification


Compounds within the 9-azabicyclo[3.3.1]nonane family are not interchangeable due to three interdependent structural variables that govern their utility: (i) the exo versus endo stereochemistry at position 3, which the foundational patent family WO2005123728 identifies as a critical determinant of monoamine transporter interaction [1]; (ii) the nature of the 3-substituent (methylamino vs. primary amino vs. hydroxy), which alters hydrogen-bonding capacity, basicity, and lipophilicity as reflected by the LogP of 2.37 for the methylamino-Cbz compound compared to the primary amino analog; and (iii) the N-protecting group identity (Cbz vs. Boc), which dictates orthogonal deprotection strategy and downstream synthetic compatibility. The CAS 1949836-78-5 compound, described as benzyl 3-(methylamino)-9-azabicyclo[3.3.1]nonane-9-carboxylate without explicit exo stereochemical designation , exemplifies the risk of procuring an undefined stereoisomer when stereochemical integrity is required for patent-defined applications.

Quantitative Differentiation Evidence: exo-3-Methylamino-9-aza-bicyclo[3.3.1]nonane-9-carboxylic Acid Benzyl Ester Versus Closest Analogs


Exo Stereochemical Configuration at Position 3: Patent-Defined Preference Versus Unspecified or Endo Isomers

The foundational patent WO2005123728 explicitly states that for 9-azabicyclo[3.3.1]nonane derivatives acting as monoamine neurotransmitter re-uptake inhibitors, the substituent at position 3 'may in particular be in the exo or endo configuration' and separately designates embodiments wherein 'the substituent at position 3 is in the exo configuration' as distinct from those in the endo configuration [1]. The target compound (CAS 1958100-34-9) is unequivocally designated as the exo isomer, confirmed by IUPAC name benzyl (1R,3s,5S)-3-(methylamino)-9-azabicyclo[3.3.1]nonane-9-carboxylate . In contrast, CAS 1949836-78-5 is listed as 'Benzyl 3-(methylamino)-9-azabicyclo[3.3.1]nonane-9-carboxylate' without stereochemical specification and carries a distinct MDL number (N/A vs. MFCD29924893) and separate CAS registry . The exo configuration positions the 3-substituent on the opposite face of the bicyclic ring relative to the nitrogen bridge, a spatial arrangement that patent data indicate is consequential for biological target engagement [1].

Stereochemistry Monoamine reuptake inhibition Structure-activity relationship

N-Methylamino Versus Primary Amino at Position 3: Lipophilicity and Hydrogen-Bonding Differentiation

The target compound bears an N-methylamino group at position 3, differentiating it from the closest primary amino analog, exo-3-amino-9-aza-bicyclo[3.3.1]nonane-9-carboxylic acid benzyl ester (CAS 1949805-90-6). This N-methylation increases molecular weight (288.4 vs. 274.4 g/mol), adds lipophilic character (LogP 2.37 for the methylamino compound ), and converts a primary amine (pKa ~9–10) to a secondary amine with altered basicity. The N-methyl substitution also eliminates one hydrogen-bond donor relative to the primary amine's two H-bond donors while maintaining the same number of H-bond acceptors (2) . The higher sp³ fraction (Fsp3 = 0.588) compared to typical aromatic drug scaffolds suggests favorable conformational complexity for fragment-based or diversity-oriented synthesis applications.

Lipophilicity Medicinal chemistry Physicochemical properties

Cbz Versus Boc N-Protecting Group: Orthogonal Deprotection and Synthetic Strategy Differentiation

The target compound employs a benzyl carbamate (Cbz) protecting group on the bridgehead nitrogen, distinguishing it from the Boc-protected analog exo-3-methylamino-9-boc-9-azabicyclo[3.3.1]nonane (CAS 1818847-31-2). The Cbz group is cleaved by hydrogenolysis (H₂, Pd/C) or strong acids (HBr/AcOH), conditions orthogonal to the acid-labile Boc group (cleaved by TFA or HCl/dioxane). This orthogonality enables sequential deprotection strategies in multi-step syntheses where both amine functionalities must be differentially manipulated . The Cbz group also contributes additional UV chromophore (benzyl absorbance at ~254 nm), facilitating HPLC monitoring, whereas the Boc group is UV-transparent. The molecular weight difference (288.4 for Cbz vs. 254.4 for Boc) reflects the larger benzyl moiety, which also increases LogP (2.37 for Cbz vs. estimated ~1.5–1.8 for Boc) .

Protecting group strategy Orthogonal synthesis Solid-phase chemistry

Boiling Point and Density: Predicted Physicochemical Differentiation from Closest Analogs

The target compound exhibits a predicted boiling point of 420.7 ± 45.0 °C and a predicted density of 1.14 ± 0.1 g/cm³ [1], properties that differentiate it from closely related analogs and inform purification and handling protocols. The relatively high predicted boiling point reflects the combination of the bicyclic scaffold, the benzyl ester moiety, and the secondary amine functionality, distinguishing it from smaller or less functionalized 9-azabicyclo[3.3.1]nonane derivatives such as 9-methyl-9-azabicyclo[3.3.1]nonane (boiling point ~115–119 °C at reduced pressure) [2]. These predicted values serve as practical benchmarks for confirming compound identity during procurement and for designing distillation or sublimation purification protocols.

Physicochemical characterization Purification Formulation

Purity Specification and Commercial Availability: Benchmarking Against Closest exo-Amino-Cbz Analog

Commercially, the target compound is offered at ≥95% purity (Fluorochem) and 97% purity (Aladdin Scientific, Leyan, CalpacLab) , with a published price point of approximately $2,102.90 for a 97% grade (Aladdin) . The closest exo-amino-Cbz analog (CAS 1949805-90-6) is listed at 97% purity by the same vendors but with different pricing and availability (Fluorochem: pricing not currently available, suggesting intermittent stock) . Both compounds share the same GHS07 hazard classification (Harmful/Irritant) with identical H302, H315, H319, and H335 hazard statements , indicating that the substitution of methylamino for amino does not materially alter acute toxicity or irritancy profiles at the bulk chemical level. Storage recommendations for the methylamino compound specify −20 °C, dry, protected from light, and sealed , whereas the amino analog is stored at room temperature , suggesting differential stability requirements.

Procurement specification Quality control Supply chain

Validated Application Scenarios for exo-3-Methylamino-9-aza-bicyclo[3.3.1]nonane-9-carboxylic Acid Benzyl Ester Based on Quantitative Evidence


Stereochemically Defined Intermediate for Monoamine Reuptake Inhibitor SAR Libraries

The compound's unambiguous exo configuration at position 3, directly aligned with the stereochemical preference disclosed in WO2005123728 , makes it a suitable advanced intermediate for synthesizing focused libraries of 9-azabicyclo[3.3.1]nonane-based monoamine reuptake inhibitors. The Cbz protecting group can be removed by hydrogenolysis to expose the bridgehead secondary amine for subsequent N-functionalization with varied aryl, heteroaryl, or acyl groups as described in the patent's generic formula. Researchers constructing SAR libraries around the 3-position substituent can leverage the pre-installed exo-methylamino group either as a retained pharmacophoric element or as a masked amine for further derivatization.

Orthogonal Protection Strategy for Multi-Step CNS Drug Candidate Synthesis

The Cbz group on the target compound (CAS 1958100-34-9) provides orthogonal deprotection capability relative to Boc-protected analogs (CAS 1818847-31-2) . In synthetic sequences where an acid-labile functionality elsewhere in the molecule precludes the use of TFA-mediated Boc deprotection, the Cbz strategy—cleavable under neutral hydrogenolysis conditions—offers a documented tactical advantage. This orthogonality is particularly valuable in the assembly of CNS-targeted drug candidates where both the 3-amino pharmacophore and the 9-position substitution pattern must be independently tuned.

Building Block for Bicyclic Constrained Peptidomimetic and Fragment-Based Design

With an Fsp3 value of 0.588 , the compound possesses a high fraction of sp³-hybridized carbon atoms, characteristic of three-dimensional, conformationally constrained scaffolds favored in fragment-based drug discovery and peptidomimetic design. The rigid bicyclo[3.3.1]nonane core, combined with the exo-methylamino functionality and the Cbz-protected bridgehead nitrogen, provides a defined vector geometry for fragment growth. The LogP of 2.37 places the compound within an acceptable lipophilicity range for CNS drug-like space when used as a starting scaffold.

Quality-Controlled Procurement for Cold-Chain-Managed Research Supply Chains

The documented storage requirement of −20 °C, dry, protected from light, and sealed establishes this compound as requiring cold-chain logistics management. The published purity specifications (≥95–97%) from multiple independent suppliers and the availability of an MDL number (MFCD29924893) provide procurement-quality benchmarks. The predicted boiling point of 420.7 °C and density of 1.14 g/cm³ [1] serve as additional identity-confirmation parameters upon receipt, enabling QC/QA departments to verify compound integrity before release to research programs.

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